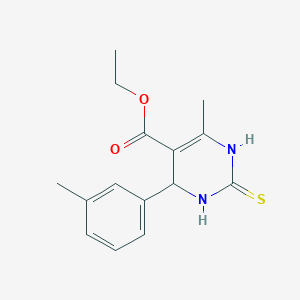

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction, which typically involves a β-ketoester, aldehyde, and urea/thiourea . The presence of a 3-methylphenyl substituent at position 4 and a sulfanylidene (thione) group at position 2 distinguishes it from classical DHPMs like monastrol. Its structure (Fig.

Properties

IUPAC Name |

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-6-9(2)8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDATUZCCMNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127338 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113697-58-8 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113697-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-component cyclocondensation reaction involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, often catalyzed by Lewis acids such as silicon tetrachloride. The structure of the compound features a pyrimidine ring with various substituents that contribute to its biological properties.

Antitumor Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies indicate that this compound can induce apoptosis in cancer cells.

- In Vitro Studies : The compound was tested on MCF-7 breast cancer cells, showing an IC50 value of approximately 23.2 µM. Treatment resulted in a significant reduction in cell viability (26.86% decrease) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations .

- Mechanism of Action : Flow cytometry analysis indicated that the compound induces G2/M and S-phase cell cycle arrest, suggesting it interferes with cellular proliferation mechanisms. The compound also inhibited autophagic cell death while promoting necrosis .

Other Biological Activities

The biological profile of this compound may extend to other areas such as:

- Antiviral Activity : Some pyrimidine derivatives have demonstrated antiviral properties, potentially inhibiting viral replication.

- Calcium Channel Blocking : Certain compounds within this class have been identified as calcium channel blockers, which could have implications in cardiovascular health.

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated the in vivo effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor mass compared to control groups treated with standard chemotherapeutics like 5-FU .

- Mechanistic Insights : Another investigation focused on the molecular pathways activated by this compound revealed its ability to modulate apoptotic pathways effectively, providing insights into its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula and a molecular weight of 290.4 g/mol. The structure includes a pyrimidine ring with a sulfanylidene group, which is crucial for its biological activity. Understanding the chemical structure allows researchers to predict its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. Ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that modifications in the substituents on the pyrimidine ring can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Anticancer Potential

Recent studies have shown that similar pyrimidine derivatives possess anticancer properties. This compound has been tested in vitro against cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is thought to involve interference with DNA synthesis and repair pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Traditional Synthesis

The traditional synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions between thiourea and ethyl acetoacetate derivatives. This method allows for the introduction of various substituents on the aromatic ring to optimize biological activity .

Green Chemistry Approaches

Recent advancements have focused on more sustainable synthesis methods, such as solvent-free grinding techniques. These methods not only reduce environmental impact but also enhance reaction efficiency and yield. The development of these methods is crucial for scaling up production while minimizing waste .

Case Studies

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences electronic and steric properties:

Key Insight : The 3-methylphenyl group in the target compound may confer better membrane permeability than nitro-substituted analogues but lacks the bioactive nitro group’s electron-withdrawing effects .

Modifications at Position 2 (Thione vs. Oxo)

The 2-position substituent dictates hydrogen-bonding capacity and reactivity:

Key Insight : The sulfanylidene group in the target compound may enhance binding to cysteine-rich enzymes or metal ions, though this remains unexplored in vitro .

Physicochemical and Spectral Properties

- Melting Points: Target compound: Not reported. 4-Nitro derivative: 108.4–111.2°C . 4-Methylphenyl-oxo analogue: Data unavailable; typically higher than nitro derivatives due to reduced polarity .

- Spectroscopy :

Preparation Methods

Reaction Mechanism

The acid-catalyzed mechanism proceeds via:

Procedure

-

Reactants :

-

3-Methylbenzaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), thiourea (0.36 mol).

-

-

Catalyst : Concentrated HCl (5 mol%) or Lewis acids (e.g., FeCl₃, 10 mol%).

-

Conditions :

-

Workup :

Characterization Data

-

1H NMR (CDCl₃) : δ 7.28–7.32 (m, 4H, aromatic), 5.41 (s, 1H, NH), 4.07 (q, 2H, OCH₂CH₃), 2.35 (s, 3H, CH₃), 1.16 (t, 3H, OCH₂CH₃).

Solvent-Free Twin Screw Extrusion

Twin screw extrusion (TSE) offers a green chemistry alternative by eliminating solvents and reducing reaction times. This method is scalable and energy-efficient, making it suitable for industrial applications.

Procedure

-

Reactants :

-

3-Methylbenzaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), thiourea (0.36 mol).

-

-

Mixing :

-

Combine reagents in a mortar to adsorb liquids onto solid thiourea.

-

-

Extrusion Parameters :

-

Screw speed: 100–150 rpm.

-

Temperature: 110–120°C.

-

Residence time: 2–5 minutes.

-

-

Workup :

Advantages Over Traditional Methods

| Parameter | Biginelli Reaction | Twin Screw Extrusion |

|---|---|---|

| Reaction Time | 6–8 hours | 2–5 minutes |

| Solvent Use | Ethanol (50 mL/g) | None |

| Yield | 65–75% | 70–80% |

| Energy Consumption | High | Low |

Characterization

Comparative Analysis of Methods

Efficiency and Sustainability

Q & A

Q. Example Protocol :

React 3-methylbenzaldehyde with ethyl acetoacetate in ethanol under acidic catalysis.

Introduce thiourea in DCM with triethylamine to form the dihydropyrimidine ring.

Quench with ice-water, extract with DCM, and purify via column chromatography.

How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

Q. Basic

- ¹H/¹³C NMR :

- Aromatic protons : Peaks at δ 6.8–7.4 ppm for the 3-methylphenyl group.

- Ethyl ester : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).

- Thiocarbonyl (C=S) : Deshielded carbon at ~δ 180–190 ppm in ¹³C NMR .

- IR : Strong absorption at ~1220 cm⁻¹ (C=S stretch) and 1700 cm⁻¹ (ester C=O) .

Validation : Compare experimental spectra with computed DFT models or literature data for analogous dihydropyrimidines .

What advanced crystallographic methods resolve structural ambiguities in this compound?

Q. Advanced

Q. Example Crystallographic Data :

| Parameter | Value () |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 7.268, 9.321, 12.478 |

| V (ų) | 759.39 |

| R-factor | <0.05 |

How to evaluate potential biological activities (e.g., antimicrobial) of this compound?

Q. Advanced

- Antimicrobial assays :

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Data Interpretation : Correlate substituent effects (e.g., 3-methylphenyl) with activity trends using Hansch analysis .

How to address contradictions in reaction yields or spectroscopic data?

Q. Advanced

- Yield optimization :

- Temperature control : Avoid decomposition by maintaining reflux below 80°C .

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., HCl vs. FeCl₃) .

- Data validation :

- Cross-validate NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Single-crystal XRD : Resolve spectral ambiguities by comparing experimental and calculated bond lengths .

What challenges arise in SHELXL refinement for this compound?

Q. Advanced

- Hydrogen placement : Use HFIX commands for constrained refinement of aromatic H-atoms .

- Twinned crystals : Apply TWIN/BASF instructions for non-merohedral twinning (common in triclinic systems) .

- Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms to reduce R₁ values below 0.05 .

Q. Software Workflow :

Integrate data with SAINT.

Solve via SHELXT.

Refine with SHELXL using CGLS cycles .

How to analyze non-covalent interactions in the crystal lattice?

Q. Advanced

Q. Key Interactions :

- C–H···O : Between ester carbonyl and adjacent methyl groups (2.8–3.2 Å) .

- S···S contacts : Contribute to layer stacking (distance ~3.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.